8-Bromo-5-methylquinazolin-2-amine
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Overview
Description
8-Bromo-5-methylquinazolin-2-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . This compound, with its unique bromine and methyl substitutions, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzonitrile and 5-methyl-2-bromoaniline.
Purification: The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methylquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Quinazolines: Formed through nucleophilic substitution.
Quinazolinones: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
8-Bromo-5-methylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylquinazolin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
5-Methylquinazolin-2-amine: Lacks the bromine substitution, leading to different biological activities.
8-Bromoquinazolin-2-amine: Lacks the methyl substitution, affecting its chemical reactivity and biological properties.
Uniqueness
8-Bromo-5-methylquinazolin-2-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
8-bromo-5-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H8BrN3/c1-5-2-3-7(10)8-6(5)4-12-9(11)13-8/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
JJOZUHCFUOZOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NC2=C(C=C1)Br)N |
Origin of Product |
United States |
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